molecular formula C16H14N4OS B5607940 N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide

N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide

Cat. No.: B5607940
M. Wt: 310.4 g/mol
InChI Key: AFODEXXZHGXJOI-UHFFFAOYSA-N
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Description

N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the amino group on the phenyl ring to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyridine rings can interact with active sites on enzymes, potentially inhibiting their activity or altering biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide is unique due to its combination of a thiazole ring, pyridine ring, and acetamide group, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications in different fields of research and industry.

Properties

IUPAC Name

N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11(21)18-12-5-7-13(8-6-12)19-16-20-15(10-22-16)14-4-2-3-9-17-14/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFODEXXZHGXJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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